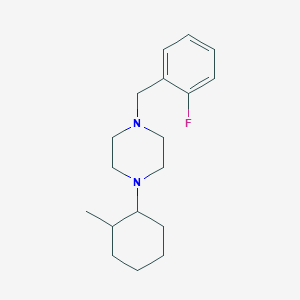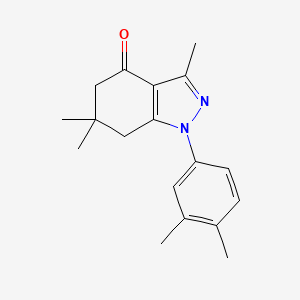![molecular formula C9H12N4O B12491314 3-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12491314.png)
3-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine is an organic compound that features a triazole ring substituted with a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized from 5-methyl-2-furanmethanol through various methods, including the reaction of 5-methyl-2-furanmethanol with sulfuric acid and subsequent addition of water.
Formation of the triazole ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling of the furan and triazole rings: The final step involves coupling the furan and triazole rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Products include furanones and other oxygenated derivatives.
Reduction: Products include dihydrotriazoles.
Substitution: Products depend on the specific substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
5-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell growth.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-2-furanmethanol: A precursor in the synthesis of the target compound.
5-methyl-2-furanboronic acid pinacol ester: Another furan derivative with different functional groups
Uniqueness
5-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of a furan ring and a triazole ring, which imparts specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H12N4O |
|---|---|
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
5-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H12N4O/c1-6-3-4-8(14-6)5-10-9-11-7(2)12-13-9/h3-4H,5H2,1-2H3,(H2,10,11,12,13) |
Clave InChI |
SGWNUDWSCIQSBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CNC2=NNC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(2-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491231.png)


![N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopentanamine](/img/structure/B12491258.png)

![3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B12491267.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12491273.png)

![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B12491290.png)
![1-(Azepan-1-yl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12491294.png)
![1-{2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491300.png)
![1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine](/img/structure/B12491306.png)
![2-{[(5-Carboxyfuran-2-yl)methyl]sulfanyl}butanedioic acid](/img/structure/B12491321.png)
![1-(4-chlorophenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12491326.png)
